molecular formula C7H7NO3 B1676304 5-Aminosalicylic acid CAS No. 89-57-6

5-Aminosalicylic acid

Cat. No.: B1676304
CAS No.: 89-57-6
M. Wt: 153.14 g/mol
InChI Key: KBOPZPXVLCULAV-UHFFFAOYSA-N
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Scientific Research Applications

Therapeutic Applications

1. Treatment of Inflammatory Bowel Disease (IBD)
5-ASA is the cornerstone of treatment for mild to moderate ulcerative colitis and is also utilized in Crohn's disease management. Studies indicate that 5-ASA can induce endoscopic remission comparable to anti-TNF therapies in moderate ulcerative colitis cases, with histological remission achieved in up to 45% of patients treated with topical formulations .

2. Mechanism of Action
The anti-inflammatory effects of 5-ASA are attributed to its ability to inhibit leukotriene synthesis and scavenge free radicals, thereby reducing mucosal inflammation. Research has shown that 5-ASA enhances the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ) in epithelial cells, promoting anti-inflammatory pathways .

3. Pediatric Applications
In pediatric patients with moderate to severe ulcerative colitis, 5-ASA remains a preferred treatment option due to its favorable safety profile compared to immunomodulators and biologics . Long-term studies suggest that early intervention with 5-ASA can lead to improved outcomes in children.

Diagnostic Applications

1. Sensing and Measurement
Recent advancements have focused on developing electrochemical sensors for the detection of 5-ASA in biological samples such as serum and urine. These sensors demonstrate high sensitivity and specificity, with recovery rates ranging from 95% to 99% in clinical samples . The ability to accurately measure 5-ASA levels is crucial for monitoring therapeutic adherence and effectiveness.

2. Environmental Monitoring
The detection of 5-ASA in environmental samples, such as river water, indicates its potential role as a marker for pharmaceutical pollution. The development of nanocomposite sensors has enhanced the ability to quantify trace levels of this compound in various matrices .

Case Studies

Study Objective Findings
Muthukutty et al. (2023)To develop a sensor for measuring 5-ASAAchieved detection limits as low as 4.9 nM in human serum, demonstrating high recovery rates .
Research on Pediatric IBDAssess efficacy of 5-ASA in childrenFound that 5-ASA effectively induces remission in pediatric patients with mild to moderate ulcerative colitis .
PPAR-γ Expression StudyInvestigate molecular mechanisms of 5-ASAConfirmed that 5-ASA enhances PPAR-γ expression, contributing to its anti-inflammatory effects .

Biological Activity

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a well-established anti-inflammatory agent primarily used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis (UC). This article explores the biological activity of 5-ASA, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies highlighting its therapeutic effects and potential adverse reactions.

5-ASA exhibits several mechanisms that contribute to its anti-inflammatory effects:

  • Cytokine Modulation : 5-ASA decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity. This modulation reduces inflammation in the intestinal mucosa .
  • Inhibition of Prostaglandin Synthesis : It inhibits cyclooxygenase-2 (COX-2), thereby reducing prostaglandin E2 (PGE2) synthesis, which is crucial in inflammatory responses .
  • PPAR-γ Activation : 5-ASA enhances the expression and activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), promoting its translocation to the nucleus. This action further mediates anti-inflammatory responses and has been linked to the inhibition of macrophage-derived cytokines .

Pharmacokinetics

The pharmacokinetics of 5-ASA are characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : Following oral administration, 5-ASA is rapidly absorbed in the small intestine but primarily acts locally in the colon. The bioavailability is influenced by the formulation used, with delayed-release formulations achieving higher concentrations in the distal colon .
  • Distribution : Studies indicate that 5-ASA has a two-compartment model for pharmacokinetics with a rapid distribution half-life and a slower elimination half-life. The volume of distribution varies among individuals but generally indicates localized action in the gut .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of 5-ASA in treating UC:

Study TypeDosageResponse Rate
Double-blind trial4.8 g/day74% complete/partial responseEffective for mildly to moderately active UC
Retrospective cohortVaried dosages12% adverse eventsHighlights need for monitoring liver function
Case studyMultimatrix systemGrade 4 liver enzyme elevation observedIndicates potential for drug-induced liver injury

Case Studies

  • Liver Injury Case : A case report documented a 58-year-old woman with ulcerative colitis who developed drug-induced liver injury (DILI) after starting maintenance therapy with 5-ASA. The patient exhibited significant liver enzyme elevations, necessitating discontinuation of the drug and resulting in gradual recovery without steroid treatment .
  • Gut Microbiota Alteration : Recent research indicated that 5-ASA alters gut microbiota composition, promoting an anti-inflammatory state. This study found that mice treated with 5-ASA showed changes in bacterial populations that enhanced mucosal immunity and reduced susceptibility to colitis .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-ASA, and how can yield be optimized?

  • Methodological Answer : A "one-pot" synthesis strategy starting from 2-chlorobenzoic acid involves nitration with a mixed acid system (98% H₂SO₄ : 65% HNO₃ = 6:1), nucleophilic substitution with 15% NaOH to yield 5-nitrosalicylic acid, followed by reduction using Fe/Zn powder and concentrated HCl. This method achieves a total yield of 61% and avoids multi-step purification . Alternative methods include catalytic reduction of 3-nitrobenzoic acid under high-pressure conditions (3.5 MPa, 115–145°C) with Pt catalyst .

Q. What is the established anti-inflammatory mechanism of 5-ASA in inflammatory bowel disease (IBD)?

  • Methodological Answer : 5-ASA acts as a PPARγ agonist, inhibiting NF-κB activation and downstream pro-inflammatory cytokines (e.g., IL-1β). It also suppresses p21-activated kinase 1 (PAK1) and MAPK pathways (JNK, p38), reducing mucosal inflammation . Experimental validation involves in vitro models (e.g., LPS-stimulated macrophages) and immunohistochemical analysis of colonic biopsies to quantify cytokine suppression .

Q. How is 5-ASA formulated for targeted colonic delivery, and what parameters influence its efficacy?

  • Methodological Answer : Formulations like delayed-release pellets or in situ gels use pH-dependent coatings (e.g., Eudragit) or gel matrices (e.g., carbomer/xanthan gum). A 3² factorial design can optimize viscosity, gelling time, and sedimentation rates. For example, carbomer (0.5–1.5%) and xanthan gum (0.2–0.8%) concentrations are critical for sustained release in enema formulations .

Advanced Research Questions

Q. How do contradictory findings in clinical trials on 5-ASA dosing inform optimal therapeutic strategies for ulcerative colitis?

  • Methodological Answer : A double-blind trial (n=321) compared 0.5 g, 1.0 g, and 1.5 g doses three times daily. Clinical remission rates (CAI ≤4) were highest at 1.0 g (66%), but hierarchical testing showed no significant dose-response trend (p>0.05). Endoscopic improvement was dose-dependent, yet histologic outcomes were similar across groups. Baseline disease severity and localization influenced efficacy, suggesting personalized dosing over universal escalation . A meta-analysis (Peto OR=1.29) revealed inferiority of 5-ASA vs. sulfasalazine (SASP) in maintenance therapy, highlighting the need for biomarker-guided approaches .

Q. What novel applications of 5-ASA exist beyond IBD treatment, and how are they validated experimentally?

  • Methodological Answer : 5-ASA grafted onto poly(glycidyl methacrylate)/SiO₂ (ASA-PGMA/SiO₂) acts as a chelating adsorbent for heavy metals. Batch adsorption studies show capacities of 0.42 mmol/g (Cu²⁺), 0.40 mmol/g (Cd²⁺), and pH-dependent Langmuir/Freundlich isotherm compliance. Desorption with 0.1 M HCl allows reuse without capacity loss .

Q. How do molecular modifications of 5-ASA (e.g., deuterated analogs) enhance mechanistic studies in inflammation?

  • Methodological Answer : Deuterated 5-ASA (e.g., 5-ASA-D3 hydrochloride) retains PPARγ agonism while enabling isotope tracing in pharmacokinetic studies. Stability assays (e.g., LC-MS/MS) confirm reduced metabolic degradation, improving in vivo half-life measurements .

Q. Key Methodological Considerations

  • Contradiction Analysis : When interpreting dose-response data, account for baseline disease heterogeneity (e.g., CAI/EI scores) and trial design limitations (e.g., hierarchical testing vs. Bonferroni correction) .
  • Synthesis Optimization : Monitor reaction intermediates via IR, ¹H NMR, and MS to validate structural integrity .

Properties

IUPAC Name

5-amino-2-hydroxybenzoic acid
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InChI

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)
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InChI Key

KBOPZPXVLCULAV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O
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Molecular Formula

C7H7NO3
Record name 5-AMINOSALICYLIC ACID
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Related CAS

35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride)
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DSSTOX Substance ID

DTXSID5024506
Record name 5-Aminosalicylic acid
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Molecular Weight

153.14 g/mol
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Physical Description

5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L
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Vapor Pressure

0.00000006 [mmHg]
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Mechanism of Action

Although the mechanism of action of mesalazine is not fully understood, it is believed to possess a topical anti-inflammatory effect on colonic epithelial cells. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes and hydroxyeicosatetraenoic acids, is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalazine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin production in the colon. Furthermore, mesalazine also has the potential to inhibit the activation of Nuclear Factor kappa B (NFkB) and consequently the production of key pro-inflammatory cytokines. It has been proposed that reduced expression of PPAR gamma nuclear receptors (gamma form of peroxisome proliferator-activated receptors) may be implicated in ulcerative colitis, and that mesalazine produces pharmacodynamic effects through direct activation of PPAR gamma receptors in the colonic/rectal epithelium. Other research also showed the potential involvement of inducible NO synthase (iNOS) and that mesalazine can inhibit this enzyme to amiliorate the enteropathy in inflammatory bowel diseases. Moreover, since increased leukocyte migration, abnormal cytokine production, increased production of arachidonic acid metabolites, particularly leukotriene B4, and increased free radical formation in the inflamed intestinal tissue are all present in patients with inflammatory bowel disease it is also believed that mesalazine has in-vitro and in-vivo pharmacological effects that inhibit leukocyte chemotaxis, decrease cytokine and leukotriene production and scavenge for free radicals., Mesalamine is effective in the treatment of inflammatory bowel diseases. However, the mechanisms of action of mesalamine remain unclear. IEC-6 and IRD-98, nontransformed rat small intestinal epithelial cell lines, were used to examine the effect of mesalamine on the expression of manganese superoxide dismutase (MnSOD). Rats were given mesalamine enemas to determine the effect on colonic MnSOD expression. Treatment with mesalamine at 0.02 or 2 mg/mL induced MnSOD mRNA levels 2.67-fold or 5.66-fold, respectively. Inhibition of 5-lipoxygenase activating protein with MK-886 or cyclooxygenase with indomethacin did not influence the level of MnSOD mRNA. Nuclear run-on experiments demonstrated an increase in de novo transcription following treatment with mesalamine. MnSOD protein levels were induced 2-fold at 24 hr and 4.23-fold at 48 hr following treatment with 1 mg/mL mesalamine. Mesalamine increased MnSOD 1.7-fold in vivo. Pretreatment with mesalamine significantly protected IRD-98 cells from tumor necrosis factor-alpha cytotoxicity. This is the first example of transcriptional gene regulation by mesalamine. The induction of MnSOD by mesalamine may contribute to the therapeutic mechanism of mesalamine., Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase and lipoxygenase pathways, is increased in patients with inflammatory bowel disease. Mesalamine appears to diminish inflammation by inhibiting cyclooxygenase and lipoxygenase, thereby decreasing the production of prostaglandins, and leukotrienes and hydroxyeicosatetraenoic acids (HETs), respectively. It is also believed that mesalamine acts aas a scavenger of oxygen-derived free radicals, which are produced in greater numbers in patients with inflammatory bowel disease., Derivatives of 5-aminosalicylic acid (mesalamine) represent a mainstay in inflammatory bowel disease therapy, yet the precise mechanism of their therapeutic action is unknown. Because tumor necrosis factor (TNF)-alpha is important in the pathogenesis of inflammatory bowel disease, we investigated the effect of mesalamine on TNF-alpha-regulated signal transduction and proliferation in intestinal epithelial cells. Young adult mouse colon cells were studied with TNF-alpha, epidermal growth factor, or ceramide in the presence or absence of mesalamine. Proliferation was studied by hemocytometry. Mitogen-activated protein (MAP) kinase activation and IkappaBalpha expression were determined by Western blot analysis. Nuclear transcription factor kappaB (NF-kappaB) nuclear translocation was determined by confocal laser immunofluorescent microscopy. The antiproliferative effects of TNF-alpha were blocked by mesalamine. TNF-alpha and ceramide activation of MAP kinase were inhibited by mesalamine, whereas epidermal growth factor activation of MAP kinase was unaffected. TNF-alpha-stimulated NF-kappaB activation and nuclear translocation and the degradation of Ikappa-Balpha were blocked by mesalamine. Mesalamine inhibits TNF-alpha-mediated effects on intestinal epithelial cell proliferation and activation of MAP kinase and NF-kappaB. Therefore, it may function as a therapeutic agent based on its ability to disrupt critical signal transduction events in the intestinal cell necessary for perpetuation of the chronic inflammatory state.
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Color/Form

White to pinkish crystals

CAS No.

89-57-6
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Melting Point

536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

was prepared in quantitative yield from 40.0 g (0.24 mol) of methyl-5-aminosalicylate, 32.0 g (0.26 mol) of N,N-dimethylaniline and 46.5 g (0.22 mol) of 6-bromohexanoyl chloride according to the procedure of Example 9, part a. The methyl 5-aminosalicylate was obtained by Fischer esterification of 5-aminosalicylic acid. The product was not recrystallized, but was obtained directly from trituration in 1N HCl, mp 100°-102° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Acetaminophenol 15 g, and potassium hydroxide 60 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 2.0 MPa and heated to 185° C., maintained for 14 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the yield is 30%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

p-Acetaminophenol 15 g, and potassium carbonate 37.5 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 3.0 MPa and heated to 185° C., maintained for 14 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the yield is 35%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

p-Acetaminophenol 15 g, potassium carbonate 30 g, and aluminum silicate 45 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 3.0 MPa and heated to 220° C., maintained for 1 hour, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the content is 98% and the yield is 90%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

p-Acetaminophenol 15 g, potassium carbonate 22.5 g, and silicon dioxide 7.5 g were added into a 500 ml autoclave, and CO2 was introduced to perform a carboxylation reaction under a reaction pressure of 1.5 MPa and heated to 170° C., maintained for 4 hours, then the reaction was terminated, cooled to 80° C., and 1500 ml distilled water was added to dissolve potassium 5-aminosalicylate. After decolorization, the aqueous phase was acidified with 20˜30% hydrochloric acid until pH=4, cooled and then filtered to obtain the product of 5-aminosalicylic acid, the content is 99.8% and the yield is 88%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Aminosalicylic acid
5-Aminosalicylic acid
5-Aminosalicylic acid

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